molecular formula C14H18BrNO3 B7791722 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid

1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid

Cat. No.: B7791722
M. Wt: 328.20 g/mol
InChI Key: PQPCDTPRYXPWFQ-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c15-12-1-3-13(4-2-12)19-10-9-16-7-5-11(6-8-16)14(17)18/h1-4,11H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPCDTPRYXPWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid typically involves the reaction of 4-bromophenol with piperidineethanol via a Mitsunobu reaction. This reaction is carried out using di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0-20°C for about 7 hours . The resulting product is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to the formation of different functionalized piperidine compounds.

Scientific Research Applications

Chemical Properties and Structure

1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid features a piperidine ring with a bromophenoxy substituent, enhancing its lipophilicity and potential interactions with biological targets. The molecular formula is C14H18BrNO3C_{14}H_{18}BrNO_3 with a molecular weight of 328.20 g/mol. The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction.

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits promising anticancer properties. It has shown effectiveness against various cancer cell lines, including breast and lung cancers, potentially through modulation of signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : Research has demonstrated that it inhibits specific enzymes critical for cancer cell survival, such as MDH1 and MDH2, suggesting potential therapeutic applications in cancer treatment.

Biological Research

  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several bacterial strains. Its unique structure may enhance its ability to penetrate bacterial membranes.
  • Receptor Modulation : Its interaction with neurotransmitter receptors indicates possible applications in neuropharmacology, although specific receptor targets are still under investigation.

Chemical Synthesis

  • Building Block for Complex Molecules : This compound serves as a key intermediate in the synthesis of more complex piperidine derivatives, which are valuable in drug discovery and development.

Study on Anticancer Activity

A recent study published in ACS Omega synthesized several derivatives based on the piperidine scaffold. The derivatives containing brominated phenoxy groups exhibited significantly higher antiproliferative effects against various cancer cell lines compared to non-brominated analogs.

Enzyme Inhibition Research

In another study focused on MDH enzyme inhibition, 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid demonstrated moderate inhibitory activity against MDH1 (IC50 = 3.15 ± 0.11 μM) and MDH2 (IC50 = 2.22 ± 0.28 μM), indicating its potential role in lung cancer therapy where these enzymes are crucial.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenoxy group, which is essential for its biological activity. The presence of the bromine atom enhances the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.

The biological activity of 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator. The exact molecular targets are under investigation, but the compound's structural characteristics indicate potential interactions with neurotransmitter receptors and enzymes involved in various metabolic pathways .

Biological Activities

  • Anticancer Properties : Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains. The bromophenoxy group may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy .
  • Enzyme Inhibition : Research indicates that 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid may inhibit specific enzymes critical for cancer cell survival, such as MDH1 and MDH2. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Comparative Analysis

To understand the uniqueness of 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(Phenylsulfonyl)piperidine-4-carboxylic acidSulfonyl groupAnticancer, enzyme inhibition
1-(2-pyridin-4-yl-ethyl)piperidine-4-carboxylic acidPyridine ringAntimicrobial, anticancer
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acidHydroxyquinoline moietyAntioxidant, anticancer

The presence of the bromophenoxy group in 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid sets it apart from these compounds by potentially enhancing its lipophilicity and receptor binding affinity.

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized several derivatives based on the piperidine scaffold, including 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid. These derivatives were tested against various cancer cell lines, revealing that those with brominated phenoxy groups exhibited significantly higher antiproliferative effects compared to non-brominated analogs .

Enzyme Inhibition Research

A study focused on the inhibition of MDH enzymes demonstrated that 1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid showed IC50 values indicating moderate inhibitory activity against MDH1 and MDH2 (IC50 = 3.15 ± 0.11 μM and 2.22 ± 0.28 μM respectively). This suggests a potential therapeutic application in lung cancer treatment where these enzymes play a crucial role .

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